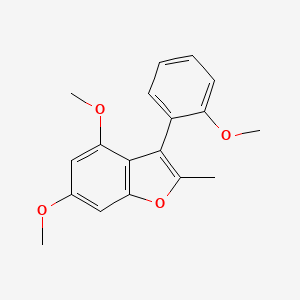
4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methyl-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The presence of methoxy groups and a methyl group further enhances its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The initial step involves the cyclization of a suitable precursor to form the benzofuran core. This can be achieved through various methods, such as the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Functionalization of the Phenyl Ring: The phenyl ring can be functionalized with a methoxy group through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of 4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure economic viability.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Known for its cytotoxicity and biological activities.
4-Hydroxy-2-quinolones: Exhibits unique pharmaceutical and biological activities.
Stigmatellin: A compound with a similar benzofuran structure and biological relevance.
Uniqueness
4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity
Propriétés
Numéro CAS |
922140-92-9 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
4,6-dimethoxy-3-(2-methoxyphenyl)-2-methyl-1-benzofuran |
InChI |
InChI=1S/C18H18O4/c1-11-17(13-7-5-6-8-14(13)20-3)18-15(21-4)9-12(19-2)10-16(18)22-11/h5-10H,1-4H3 |
Clé InChI |
CQQVOCDFGIFPEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)
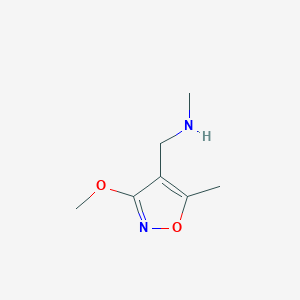
![1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12890611.png)
![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
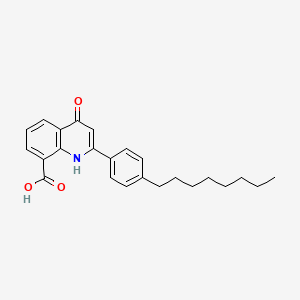

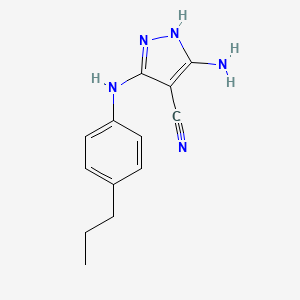
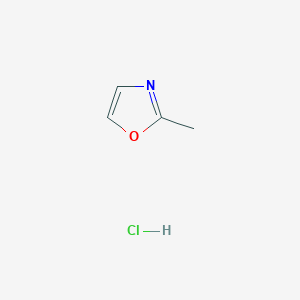

![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
